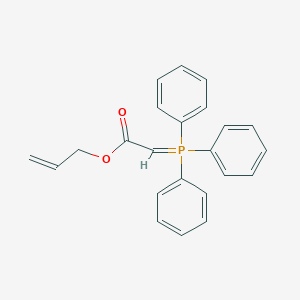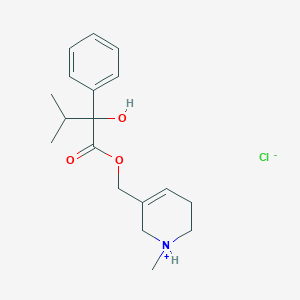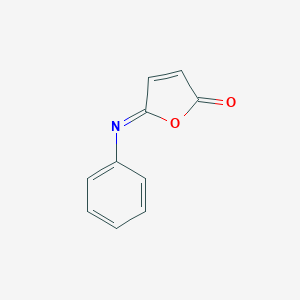
N-Phenylisomaleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylisomaleimide (NPM) is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic imide that is derived from maleic anhydride and aniline. NPM has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Wissenschaftliche Forschungsanwendungen
N-Phenylisomaleimide has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used for a wide range of applications, including:
1. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and polymers.
2. Materials Science: N-Phenylisomaleimide has been used as a dopant in the fabrication of conducting polymers, which have potential applications in electronic devices.
3. Biomedical Research: N-Phenylisomaleimide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Wirkmechanismus
The mechanism of action of N-Phenylisomaleimide is not fully understood. However, it is believed to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, N-Phenylisomaleimide induces apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
N-Phenylisomaleimide has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of N-Phenylisomaleimide on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-Phenylisomaleimide has several advantages as a research tool. It is a versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize and purify. However, N-Phenylisomaleimide has some limitations as well. It is a toxic compound that should be handled with care. Its effects on normal cells are not well understood, and further studies are needed to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-Phenylisomaleimide. Some of the potential areas of research include:
1. Development of Novel Cancer Therapies: N-Phenylisomaleimide has shown promising results in inducing apoptosis in cancer cells. Further studies are needed to determine its potential as a cancer therapy.
2. Materials Science: N-Phenylisomaleimide has potential applications as a dopant in the fabrication of conducting polymers. Further studies are needed to determine its potential in this field.
3. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds. Further studies are needed to explore its potential in this field.
Conclusion:
N-Phenylisomaleimide is a versatile compound that has potential applications in various fields, including materials science, organic synthesis, and biomedical research. Its unique properties have made it a popular research tool in scientific research. Further studies are needed to explore its potential in various fields and to determine its potential side effects on normal cells.
Synthesemethoden
The synthesis of N-Phenylisomaleimide involves the reaction between maleic anhydride and aniline in the presence of a catalyst, such as acetic acid. The reaction proceeds via the formation of an imide intermediate, which undergoes a cyclization reaction to form N-Phenylisomaleimide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
19990-26-2 |
|---|---|
Produktname |
N-Phenylisomaleimide |
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
5-phenyliminofuran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
NULZNTDKTDTWGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



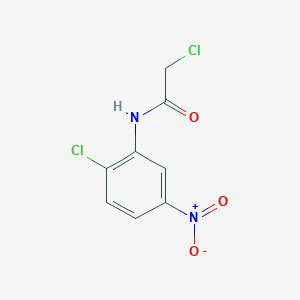
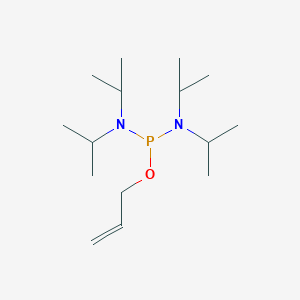
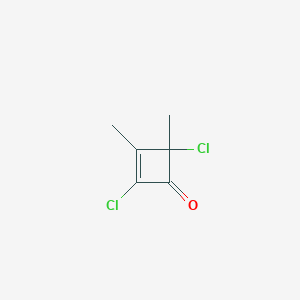

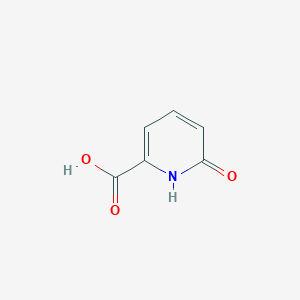
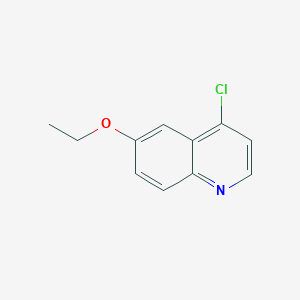
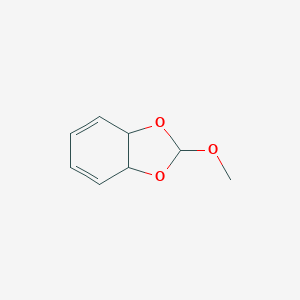
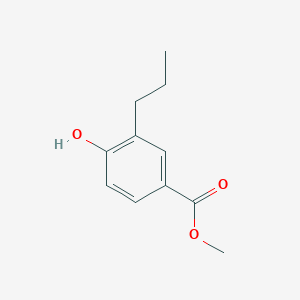
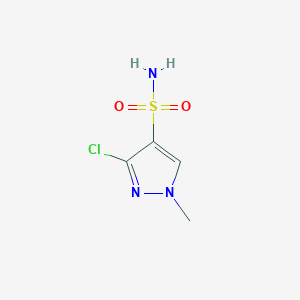


![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
